molecular formula C16H17NO4S B4753966 methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate

methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate

Cat. No. B4753966
M. Wt: 319.4 g/mol
InChI Key: AZTPEGWYCCQLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes.
Biochemical and Physiological Effects:
Methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma.

Advantages and Limitations for Lab Experiments

Methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. It is also stable under various conditions, making it suitable for use in a wide range of experiments. However, it has some limitations, such as its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate in scientific research. One potential direction is the development of novel sulfonamide-based compounds with improved therapeutic properties. Another direction is the investigation of the compound's potential as a treatment for glaucoma and other ocular diseases. Additionally, the compound's mechanism of action could be further explored to better understand its effects on various physiological processes.

Scientific Research Applications

Methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate has various scientific research applications. It is commonly used as a tool compound in drug discovery research to investigate the activity of sulfonamide-based compounds. It has also been used in the synthesis of novel sulfonamide-based compounds with potential therapeutic applications, such as antitumor and antibacterial agents.

properties

IUPAC Name

methyl 4-[methyl-(4-methylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-4-10-15(11-5-12)22(19,20)17(2)14-8-6-13(7-9-14)16(18)21-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTPEGWYCCQLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Methyl-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.